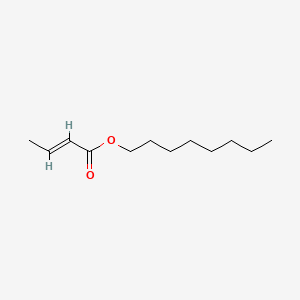

Crotonic acid, octyl ester, trans-

Description

Significance of Alpha, Beta-Unsaturated Esters in Contemporary Organic Chemistry

Alpha, beta-unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated to a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement, specifically the conjugated π-system and the electron-withdrawing carbonyl group, imparts unique reactivity, making them versatile building blocks in organic synthesis. fiveable.me Their importance stems from their ability to participate in a wide array of chemical reactions.

The conjugated system in these esters renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous. wikipedia.org This allows them to undergo conjugate additions, such as the Michael reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. fiveable.mewikipedia.org Furthermore, they are valuable substrates in various other transformations, including cycloadditions and polymerization reactions. wikipedia.org The ability to construct complex molecular architectures from relatively simple precursors underscores the significance of α,β-unsaturated esters as key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. fiveable.meacs.orgrsc.org

Overview of Crotonate Esters in Chemical Synthesis and Advanced Materials Science

Crotonate esters, a specific subset of alpha, beta-unsaturated esters derived from crotonic acid, have demonstrated considerable utility in both chemical synthesis and materials science. Crotonic acid itself can be sourced from biomass, making its derivatives attractive from a sustainability perspective. nih.govacs.org While alkyl crotonates exhibit a low tendency to homopolymerize, they readily undergo copolymerization with other monomers. nih.govacs.org This property has been exploited in the development of various copolymers with tailored properties.

For instance, copolymers of crotonic acid and its esters with vinyl acetate (B1210297) have found applications in healthcare formulations, textiles, hot-melt adhesives, and ink formulations. nih.gov More recently, research has focused on the radical copolymerization of crotonate esters with monomers like 2-methylene-1,3-dioxepane (B1205776) to create degradable and biobased alternating copolymers. nih.govacs.org The nature of the alkyl ester group in the crotonate can be modified to tune the glass transition temperature of the resulting polymer, offering a pathway to a wide range of degradable materials. nih.govacs.org Furthermore, group-transfer polymerization (GTP) has been successfully employed to synthesize various poly(alkyl crotonate)s with controlled molecular weights and narrow distributions. acs.org

Rationale for Dedicated Academic Inquiry into Crotonic Acid, Octyl Ester, trans-

The focused academic study of trans-octyl crotonate is driven by several factors. As a specific member of the crotonate ester family, its synthesis and characterization provide fundamental data that contributes to a more comprehensive understanding of this class of compounds. The octyl group, being a relatively long alkyl chain, can influence the physical and chemical properties of the ester, such as its solubility, boiling point, and its behavior in polymerization reactions.

Investigating trans-octyl crotonate allows for a systematic exploration of how the ester group's size impacts the reactivity and properties of the resulting polymers. For example, studies on the copolymerization of various alkyl crotonates, including those with bulkier alcohol-derived ester groups, have shown that the ester moiety can be used to tune the final copolymer's properties. nih.govacs.org Furthermore, detailed spectroscopic and physicochemical data for individual esters like trans-octyl crotonate are essential for their identification and for understanding their reaction kinetics and mechanisms. This foundational knowledge is crucial for designing new materials and synthetic pathways with predictable outcomes.

Below is a table summarizing some of the known physicochemical properties of trans-octyl crotonate.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Boiling Point | 251.00 to 253.00 °C @ 760.00 mm Hg |

| Flash Point | 245.00 °F (118.33 °C) |

| Density | 0.886 g/cm³ |

| Refractive Index | 1.444 |

| Water Solubility | 5.496 mg/L @ 25 °C (estimated) |

| Appearance | Colorless clear liquid (estimated) |

Data sourced from references nist.govthegoodscentscompany.comlookchem.comalfa-chemistry.com

The following table provides an overview of the key chemical identifiers for trans-octyl crotonate.

| Identifier | Value |

| IUPAC Name | octyl (2E)-2-butenoate |

| CAS Registry Number | 173605-13-5 |

| InChI | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+ |

| InChIKey | HULBECQFWZPEBI-ONNFQVAWSA-N |

| SMILES | CCCCCCCCOC(=O)C=CC |

Data sourced from references nist.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

octyl (E)-but-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+ |

InChI Key |

HULBECQFWZPEBI-ONNFQVAWSA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Crotonic Acid, Octyl Ester, Trans

Direct Esterification of (E)-2-Butenoic Acid with 1-Octanol (B28484)

The direct esterification of (E)-2-butenoic acid with 1-octanol is an equilibrium-limited reaction that necessitates the use of a catalyst to achieve practical conversion rates. The general reaction is as follows:

CH₃CH=CHCOOH + CH₃(CH₂)₇OH ⇌ CH₃CH=CHCOO(CH₂)₇CH₃ + H₂O

Catalytic Systems and Their Influence on Reaction Efficiency

A variety of acid catalysts have been employed to facilitate the synthesis of octyl crotonate. These can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and limitations.

Sulfuric acid (H₂SO₄) is a conventional and effective homogeneous Brønsted acid catalyst for the esterification of crotonic acid with octanol (B41247). researchgate.netresearchgate.net Its high catalytic activity stems from its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

The efficiency of sulfuric acid catalysis is dependent on reaction parameters such as temperature and the molar ratio of reactants. Studies have shown that an excess of the alcohol is typically used to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com The reaction is generally carried out at elevated temperatures, often in the range of 393-433 K, to achieve reasonable reaction rates. researchgate.net

Phosphotungstic acid (H₃PW₁₂O₄₀) is a heteropolyacid that has demonstrated significant catalytic activity in the esterification of crotonic acid with various alcohols, including octanol. researchgate.netresearchgate.net It is considered a "green" catalyst due to its lower corrosivity (B1173158) and toxicity compared to mineral acids like sulfuric acid. researchgate.net

Research indicates that phosphotungstic acid can effectively catalyze the reaction under similar temperature conditions as sulfuric acid (393-433 K). researchgate.netresearchgate.net The catalytic activity of phosphotungstic acid is attributed to its strong Brønsted acidity. researchgate.net

Carbon-based solid acid catalysts have emerged as a promising class of heterogeneous catalysts for esterification reactions. These materials, often derived from the sulfonation of carbonaceous materials like biochar or activated carbon, offer advantages such as ease of separation from the reaction mixture and potential for reuse. nih.govscholaris.ca

While specific studies on the use of carbon-based solid acid catalysts for the synthesis of trans-crotonic acid, octyl ester are not extensively documented in the reviewed literature, their general effectiveness in esterifying fatty acids suggests potential applicability. nih.govscholaris.ca The catalytic activity of these materials is primarily due to the presence of sulfonic acid (-SO₃H) groups on their surface. scholaris.ca For instance, a sulfonated carbon catalyst derived from murumuru kernel shell has shown high conversion (97.2%) in the esterification of oleic acid with methanol (B129727). nih.gov

Kinetic Studies of the Esterification Process

Understanding the kinetics of the esterification of (E)-2-butenoic acid with 1-octanol is crucial for process optimization and reactor design. Kinetic studies typically involve determining the reaction order and the rate constants under various conditions.

The rate of reaction can be expressed by the following equation:

Rate = k[Crotonic Acid][1-Octanol]

where k is the rate constant. The value of k is temperature-dependent and can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature.

Kinetic investigations have determined the activation energies for the esterification of crotonic acid with 1-octanol using both sulfuric acid and phosphotungstic acid as catalysts. For the sulfuric acid-catalyzed reaction, the activation energy has been reported to be 64.9 ± 0.65 kJ/mol. researchgate.net In the case of phosphotungstic acid catalysis, the activation energy was found to be higher, in the range of 80.46-85.69 kJ/mol. researchgate.netresearchgate.net

Table 1: Arrhenius Parameters for the Esterification of Crotonic Acid with Aliphatic Alcohols Catalyzed by Sulfuric Acid researchgate.net

| Alcohol | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (m³/mol·s) |

| 1-Octanol | 64.9 ± 0.65 | 11.2 x 10⁻⁵ |

| 1-Decanol | 62.0 ± 0.4 | 4.88 x 10⁻⁵ |

| 1-Dodecanol | 59.9 ± 0.4 | 3.65 x 10⁻⁵ |

Temperature Dependence of Kinetic Parameters (Arrhenius Equation Analysis)

The kinetics of the esterification of crotonic acid with octyl alcohol, often catalyzed by a strong acid like sulfuric acid, exhibit a clear dependence on temperature. researchgate.net This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) of a chemical reaction to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea).

Studies have shown that the reaction follows second-order kinetics, being first-order with respect to both the crotonic acid and the alcohol concentrations. researchgate.net The activation energy for the synthesis of n-octyl crotonate is a key parameter derived from the Arrhenius analysis. Research on the esterification of crotonic acid with various linear alcohols has indicated that the activation energy tends to decrease as the molecular mass of the alcohol increases. researchgate.net For the esterification of crotonic acid with octyl, decyl, and dodecyl alcohols catalyzed by phosphotungstic acid, the activation energies were found to be in the range of 80.46–85.69 kJ/mol. researchgate.net Another study focusing on sulfuric acid as the catalyst determined the activation energy for the esterification of n-octanol to be 16.32 kcal/mol (approximately 68.28 kJ/mol). researchgate.net

The pre-exponential factor and activation energy are critical for controlling the reaction rate and optimizing the synthesis for industrial-scale production.

Table 1: Arrhenius Parameters for the Esterification of Crotonic Acid with Alcohols

| Alcohol | Catalyst | Activation Energy (Ea) | Source |

| Octyl Alcohol | Sulfuric Acid | 16.32 kcal/mol | researchgate.net |

| Octyl, Decyl, Dodecyl Alcohols | Phosphotungstic Acid | 80.46–85.69 kJ/mol | researchgate.net |

Note: The values presented are from different studies using different catalysts and may not be directly comparable.

Influence of Initial Reactant Molar Ratios on Conversion

The initial molar ratio of the reactants, specifically the alcohol to crotonic acid ratio, significantly impacts the conversion of crotonic acid to its octyl ester. Due to the reversible nature of esterification, employing an excess of one reactant can shift the equilibrium towards the product side, thereby increasing the conversion.

In the synthesis of crotonate esters, using a higher molar ratio of alcohol to crotonic acid generally leads to a higher conversion of the acid. For instance, in the esterification of crotonic acid with decyl alcohol, increasing the initial molar ratio of alcohol to acid from 3:1 to 10:1 resulted in a noticeable increase in the conversion of crotonic acid. researchgate.net This principle is a common strategy in ester synthesis to maximize the yield of the desired ester. However, there is an optimal ratio beyond which the increase in conversion may become marginal and economically inefficient due to the costs associated with the larger volume of reactants and subsequent separation processes. For the enzymatic synthesis of octyl formate, a similar ester, the highest conversion was achieved at a 1:7 molar ratio of formic acid to octanol. mdpi.com

Table 2: Effect of Initial Molar Ratio on Crotonic Acid Conversion (Esterification with Decanol at 410 K)

| Alcohol:Acid Molar Ratio | Approximate Conversion (%) after 300 min | Source |

| 3:1 | ~55 | researchgate.net |

| 5:1 | ~65 | researchgate.net |

| 10:1 | ~75 | researchgate.net |

Data is extrapolated from graphical representations in the source and is approximate.

Transesterification Approaches for Octyl Crotonate Production

Transesterification offers an alternative route to the synthesis of octyl crotonate. This process involves the reaction of a different crotonate ester, such as methyl crotonate or ethyl crotonate, with octanol in the presence of a catalyst. masterorganicchemistry.com The reaction results in the exchange of the alkoxy group of the starting ester with the octyloxy group from octanol.

This method can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, a nucleophilic alkoxide, such as sodium octoxide, would attack the carbonyl carbon of the starting crotonate ester. masterorganicchemistry.com To drive the equilibrium towards the desired octyl crotonate, a large excess of octanol is typically used as the solvent. masterorganicchemistry.com

Transesterification is a widely used industrial process, notably in the production of biodiesel from triglycerides. rsc.org Lipases are also effective catalysts for transesterification reactions, offering a more environmentally benign approach. rsc.orgnih.gov For example, immobilized Rhizopus oryzae lipase (B570770) has been successfully used for the synthesis of octyl acetate (B1210297) via transesterification of vinyl acetate with octanol. nih.gov

Emerging and Sustainable Synthesis Techniques

In line with the principles of green chemistry, new and sustainable methods for the synthesis of esters like octyl crotonate are being developed. A key area of this research is the use of enzymatic catalysts, such as lipases. mdpi.comrsc.org

Enzymatic synthesis offers several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and reduced generation of byproducts and pollutants. mdpi.comrsc.org Immobilized enzymes, such as Novozym® 435 (Candida antarctica lipase B), are particularly attractive as they can be easily separated from the reaction mixture and reused, which improves the economic viability of the process. mdpi.comnih.gov The enzymatic synthesis of octyl formate, for instance, has been optimized to achieve high conversion rates under mild conditions. mdpi.com

Furthermore, the use of bio-based starting materials is a growing trend. Crotonic acid itself can be derived from the thermal degradation of poly(3-hydroxybutyrate) (P3HB), a type of bioplastic, and other crotonate esters can be produced from biomass. researchgate.netacs.org This creates a pathway for producing valuable chemicals like octyl crotonate from renewable resources, contributing to a more sustainable chemical industry. acs.orgnih.govacs.orgnih.govfigshare.com

Chemical Reactivity and Mechanistic Investigations of Crotonic Acid, Octyl Ester, Trans

Reactions Involving the Ester Moiety

The ester group of trans-octyl crotonate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis, alcoholysis, and aminolysis reactions.

Hydrolysis Pathways (Acid- and Base-Catalyzed)

Hydrolysis of trans-octyl crotonate to yield crotonic acid and octan-1-ol can be achieved under both acidic and basic conditions. researchgate.netresearchgate.net Each pathway proceeds through a distinct mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, the hydrolysis of trans-octyl crotonate is a reversible process. The reaction mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the octan-1-ol molecule is eliminated as a leaving group, and subsequent deprotonation of the resulting protonated crotonic acid regenerates the acid catalyst and yields the final carboxylic acid product. researchgate.net

The kinetics of the reverse reaction, the esterification of crotonic acid with n-octyl alcohol using sulfuric acid as a catalyst, has been found to be second order with respect to both the carboxylic acid and the alcohol. researchgate.netresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, typically using a hydroxide (B78521) source like sodium hydroxide, the hydrolysis of trans-octyl crotonate is an irreversible reaction. researchgate.net The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the octoxide leaving group results in the formation of crotonic acid, which is then immediately deprotonated by the basic conditions to form the crotonate salt. researchgate.net This final acid-base step is essentially irreversible and drives the reaction to completion. researchgate.net

| Hydrolysis Condition | Catalyst | Key Intermediate | Products | Reversibility |

| Acidic | H₂SO₄ (or other strong acid) | Protonated tetrahedral intermediate | Crotonic acid, Octan-1-ol | Reversible |

| Basic | NaOH (or other strong base) | Tetrahedral intermediate | Crotonate salt, Octan-1-ol | Irreversible |

Alcoholysis and Aminolysis Reactions

Alcoholysis (Transesterification): Trans-octyl crotonate can undergo transesterification, where the octyl group is exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. youtube.com This equilibrium process is typically driven to completion by using a large excess of the reactant alcohol. psu.edu For example, reacting trans-octyl crotonate with an excess of methanol (B129727) would yield methyl crotonate and octan-1-ol. The mechanism, whether acid- or base-catalyzed, is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. psu.edu In industrial settings, such as biodiesel production, transesterification is a key reaction, often optimized for temperature and catalyst concentration. mdpi.commdpi.com

Aminolysis: The reaction of trans-octyl crotonate with ammonia (B1221849) or a primary or secondary amine results in the formation of crotonamide (B15916) or an N-substituted crotonamide, respectively, along with octan-1-ol. This process, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. chemrxiv.org The reaction proceeds through a tetrahedral intermediate, similar to hydrolysis and alcoholysis. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the partially positive carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the octoxide leaving group, which then deprotonates the newly formed protonated amide to yield the final amide product and octan-1-ol. chemrxiv.org

Reactions at the Carbon-Carbon Double Bond

The α,β-unsaturated nature of trans-octyl crotonate imparts reactivity at the C=C double bond, primarily through electrophilic addition reactions.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule.

| Halogenating Agent | Solvent | Intermediate | Product Stereochemistry | Expected Product |

| Br₂ | CCl₄ | Cyclic bromonium ion | anti-addition | trans-Octyl 2,3-dibromobutanoate |

| Cl₂ | CH₂Cl₂ | Cyclic chloronium ion | anti-addition | trans-Octyl 2,3-dichlorobutanoate |

The addition of hydrogen halides (HX, where X = Cl, Br, I) to trans-octyl crotonate proceeds via electrophilic addition. The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon.

The mechanism begins with the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. The π electrons of the alkene attack the hydrogen atom of the HX molecule, forming a new C-H bond and a carbocation at the more substituted carbon. In the case of trans-octyl crotonate, the carbocation would form at the carbon adjacent to the ester group. This carbocation is then attacked by the halide ion (X⁻) to give the final product.

A notable exception to this regioselectivity is the "peroxide effect," observed in the addition of hydrogen bromide in the presence of peroxides. Research on the addition of HBr to ethyl crotonate, a close analog, has shown that under these conditions, the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the carbon with more hydrogen atoms.

Hydroxylation (e.g., Osmium Tetroxide, Peroxybenzoic Acid)

Hydroxylation of the double bond in octyl trans-crotonate introduces two hydroxyl groups, leading to the formation of a diol. The stereochemical outcome of this transformation is highly dependent on the reagent employed.

Osmium Tetroxide (OsO₄): The reaction of an alkene with osmium tetroxide is a classic method for syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.orglibretexts.org The mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. chemtube3d.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), or by oxidative workup, to yield the vicinal diol. libretexts.orgyoutube.com For octyl trans-crotonate, this reaction would produce octyl (2R,3S)-2,3-dihydroxybutanoate as a racemic mixture. Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are more common, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. numberanalytics.com

Peroxybenzoic Acid: In contrast to the syn-addition promoted by OsO₄, the use of peroxy acids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), leads to an initial epoxidation of the alkene. This reaction forms an oxirane ring. Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring proceeds via an Sₙ2-type mechanism, resulting in anti-dihydroxylation. This means the two hydroxyl groups are added to opposite faces of the original double bond, yielding the diastereomeric product compared to the OsO₄ method. For octyl trans-crotonate, epoxidation followed by hydrolysis would yield the racemic mixture of octyl (2R,3R)- and (2S,3S)-2,3-dihydroxybutanoate.

| Reagent System | Intermediate | Stereochemical Outcome | Product |

| 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Cyclic Osmate Ester | syn-addition | Octyl (2R,3S)-2,3-dihydroxybutanoate (racemic) |

| 1. m-CPBA 2. H₃O⁺ | Epoxide (Oxirane) | anti-addition | Octyl (2R,3R)- and (2S,3S)-2,3-dihydroxybutanoate (racemic) |

Hydrogenation (Catalytic and Reductive)

Hydrogenation of octyl trans-crotonate involves the addition of hydrogen across the carbon-carbon double bond to yield the saturated ester, octyl butyrate. The key challenge in the hydrogenation of α,β-unsaturated esters is the chemoselective reduction of the C=C bond without affecting the carbonyl group of the ester.

Catalytic Hydrogenation: This is the most common method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with molecular hydrogen (H₂). The reaction mechanism involves the adsorption of both the hydrogen and the unsaturated ester onto the surface of the metal catalyst. youtube.com Hydrogen atoms are then added sequentially to the same face of the double bond, resulting in a syn-addition.

Recent research has focused on developing more sustainable and selective homogeneous catalysts. For instance, copper(I)/N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the hydrogenation of α,β-unsaturated esters using H₂, a transformation that was previously challenging for copper catalysts which were more suited to using silanes as the hydrogen source. rsc.org Other advanced systems include metal-free catalysis with 1,3,2-diazaphospholene and ammonia-borane, which proceeds via a 1,4-conjugate hydrophosphination followed by P-O bond cleavage. acs.org Manganese-based pincer complexes have also been developed for the chemoselective 1,4-reduction of α,β-unsaturated ketones and can be applied to esters, offering a route that avoids precious metals. acs.org

Reductive Hydrogenation: This category includes methods that use hydride-releasing agents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the double bond and the ester to an alcohol, milder and more selective reagents can be used. Transfer hydrogenation is one such method, where a hydrogen donor molecule like isopropanol (B130326) or N,N-dimethylformamide is used in the presence of a transition metal catalyst (e.g., iridium or nickel) to selectively reduce the C=C bond. organic-chemistry.org

| Catalyst System | Hydrogen Source | Key Features |

| Pd/C, PtO₂ | H₂ (gas) | Standard, effective heterogeneous catalysis. |

| Copper(I)/NHC complexes | H₂ (gas) | Homogeneous catalysis with a base metal, atom-economic. rsc.org |

| 1,3,2-Diazaphospholene/Ammonia-Borane | Ammonia-Borane | Metal-free transfer hydrogenation. acs.org |

| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | Isopropanol | Homogeneous transfer hydrogenation. organic-chemistry.org |

| Manganese(I) Pincer Complex | H₂ (gas) | Chemoselective hydrogenation using an earth-abundant metal. acs.org |

Radical Addition Reactions

The double bond of octyl trans-crotonate is susceptible to attack by radical species. Radical addition reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

In the propagation phase, a radical (R•) adds to the double bond. For an α,β-unsaturated ester, this addition occurs preferentially at the β-position. This regioselectivity is due to the formation of a more stable radical intermediate on the α-carbon, which is stabilized by resonance with the adjacent carbonyl group.

R• + CH₃-CH=CH-COOR' → CH₃-CH(R)-C•H-COOR' (α-carbonyl radical)

This newly formed radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the final product and regenerate a radical to continue the chain. libretexts.org

A well-known example is the atom transfer radical addition (ATRA), which can be catalyzed by copper complexes. rsc.org Furthermore, studies on the copolymerization of crotonate esters with other monomers like 2-methylen-1,3-dioxepane (MDO) demonstrate their ability to participate in free-radical polymerization, confirming the reactivity of the double bond towards radical attack. nih.gov

Diels-Alder Reactions and Other Cycloadditions (as Dienophile)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. wikipedia.org The reaction occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).

Octyl trans-crotonate is an effective dienophile. Its reactivity is enhanced by the electron-withdrawing ester group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. openstax.orglibretexts.org

When reacting with a simple acyclic diene like 1,3-butadiene, octyl trans-crotonate will form a cyclohexene (B86901) derivative. A crucial aspect of the Diels-Alder reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the product. libretexts.org Since the starting material is the trans-isomer, the methyl group and the octyl carboxylate group will be trans to each other in the final adduct.

For example, the reaction with 1,3-cyclopentadiene, a cyclic diene, would produce a bicyclic adduct. masterorganicchemistry.com In such cases, there is a preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state. openstax.org

Oxidative Transformations

Beyond the hydroxylation reactions discussed previously, the double bond in octyl trans-crotonate can undergo other significant oxidative transformations, most notably oxidative cleavage.

Ozonolysis: This is a powerful method to cleave a carbon-carbon double bond. The reaction involves passing ozone (O₃) through a solution of the alkene at low temperature, which initially forms a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a more stable secondary ozonide. The ozonide is then cleaved in a workup step.

Reductive Workup: Using reagents like zinc (Zn) dust and water or dimethyl sulfide (DMS), the ozonide is cleaved to yield aldehydes or ketones. For octyl trans-crotonate, this would break the C2-C3 bond to produce acetaldehyde (B116499) and octyl glyoxylate.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield carboxylic acids or ketones. This workup would convert the initially formed aldehydes into carboxylic acids.

These transformations are highly valuable for breaking down a carbon skeleton into smaller, functionalized fragments.

Derivatization Strategies for Functionalization

The reactions described above represent key strategies for the derivatization of octyl trans-crotonate, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Introducing Hydroxyl Groups: Hydroxylation via OsO₄ or epoxidation/hydrolysis installs two hydroxyl groups, creating a diol. libretexts.orgnumberanalytics.com These diols are versatile intermediates that can undergo further reactions, such as oxidation to ketones or aldehydes, or conversion into ethers and esters.

Saturation of the Double Bond: Catalytic hydrogenation removes the C=C double bond to produce octyl butyrate. organic-chemistry.org This transformation is useful when the reactivity of the alkene is no longer desired or to modify the physical properties of the molecule.

Carbon-Carbon Bond Formation: The Diels-Alder reaction is a premier strategy for forming multiple C-C bonds and a six-membered ring in a single, stereocontrolled step. libretexts.org This allows for rapid increases in molecular complexity. Radical additions also allow for the formation of new C-C bonds by adding alkyl or other fragments across the double bond. libretexts.org

Oxidative Cleavage for Functional Group Interconversion: Ozonolysis provides a method to cleave the molecule into two smaller, oxygenated fragments. This can be a key step in a multi-step synthesis to convert the crotonate backbone into different functional groups like aldehydes and carboxylic acids.

By selecting the appropriate reagents and conditions, octyl trans-crotonate can serve as a versatile building block for a wide range of chemical products.

Polymer Science and Advanced Materials Derived from Crotonic Acid, Octyl Ester, Trans

Monomer Polymerization Characteristics

The inherent chemical nature of alkyl crotonates, including the octyl ester, dictates their polymerization potential. The presence of a methyl group on the β-carbon of the unsaturated ester significantly influences its reactivity compared to its α-substituted isomer, methacrylate.

Alkyl crotonates, including the trans-octyl ester, are known for their negligible ability to undergo homopolymerization via conventional free-radical pathways. nih.govacs.orgresearchgate.net This reluctance is attributed to the steric hindrance provided by the β-methyl group, which impedes the approach of the propagating radical to the monomer's double bond. Furthermore, the stability of the resulting radical is a significant factor. Common radical initiators, such as azobisisobutyronitrile (AIBN), are generally ineffective in polymerizing alkyl crotonates. acs.org This inherent stability and steric hindrance make the synthesis of poly(alkyl crotonate)s a significant challenge for polymer chemists. researchgate.netacs.org

To overcome the low reactivity of alkyl crotonates in homopolymerization, alternative polymerization techniques have been explored. Group-transfer polymerization (GTP) has emerged as a successful method for polymerizing a variety of alkyl crotonates. acs.org This living polymerization technique, often catalyzed by organic acids or Lewis acids such as mercury(II) iodide (HgI₂) or cadmium(II) iodide (CdI₂), can produce poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org

Another advanced strategy involves Lewis pair polymerization, which utilizes a combination of a Lewis acid and a Lewis base to activate the monomer. researchgate.net These methods effectively circumvent the limitations of radical polymerization by providing a different mechanistic pathway for monomer addition, enabling the synthesis of high-molecular-weight polymers from these otherwise unreactive monomers.

Copolymerization Studies of Crotonic Acid, Octyl Ester, trans-

In contrast to its inertness in homopolymerization, trans-octyl crotonate demonstrates valuable reactivity in copolymerization systems. Its incorporation into polymer chains with other vinyl monomers allows for the synthesis of materials with unique properties, such as backbone degradability.

Trans-octyl crotonate can be effectively copolymerized with specific comonomers via free-radical mechanisms. A notable example is its copolymerization with the cyclic ketene (B1206846) acetal (B89532), 2-methylen-1,3-dioxepane (MDO). nih.govacs.org The mechanism for this process involves the radical ring-opening polymerization (rROP) of MDO. nih.gov During the polymerization, a radical adds to the exomethylene group of the MDO monomer. This is followed by a ring-opening β-scission of the resulting acetal radical, which forms an ester group within the main polymer chain. nih.gov This incorporation of ester linkages into the polymer backbone is a key feature, rendering the resulting copolymer degradable. nih.gov The crotonate monomer is incorporated into the growing chain alongside the ring-opened MDO units.

Reactivity ratios (r-values) are critical parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer versus the other comonomer. In the copolymerization of alkyl crotonates with MDO, the reactivity ratios have been determined for similar systems, providing insight into the behavior of octyl crotonate. For the n-butyl crotonate/MDO system, the experimentally determined reactivity ratios were r_MDO = 0.105 and r_BCr = 0.017. nih.govacs.org

These low values, particularly for the crotonate monomer (r_BCr ≈ 0), indicate that a growing polymer chain ending in either an MDO or a butyl crotonate radical will preferentially add the MDO monomer over the butyl crotonate monomer. nih.govacs.org However, the very low reactivity ratio for the crotonate is beneficial for achieving good incorporation of the MDO comonomer, leading to a copolymer with a significant number of degradable ester linkages. nih.govacs.org It is concluded that this interesting copolymerization behavior can be extended to other alkyl crotonates, including 2-octyl crotonate. nih.govacs.org

Table 1: Reactivity Ratios for the Copolymerization of n-Butyl Crotonate (M1) and 2-Methylene-1,3-dioxepane (B1205776) (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (r_BCr) | r2 (r_MDO) | System Tendency |

|---|

Data sourced from research on n-butyl crotonate, with behavior extendable to other alkyl crotonates like the octyl ester. nih.govacs.org

The specific reactivity ratios in the copolymerization of alkyl crotonates and MDO favor the formation of alternating copolymers. nih.govacs.org Research has demonstrated the synthesis of alternating copolymers of 2-octyl crotonate and MDO. nih.govacs.org These polymerizations are typically conducted in bulk at elevated temperatures, such as 75 °C. nih.govacs.org

The alternating nature of these copolymers has been confirmed using advanced analytical techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govacs.org The formation of an alternating structure is highly desirable as it ensures a regular distribution of the degradable ester linkages derived from the MDO monomer throughout the polymer backbone, leading to predictable and uniform degradation behavior. nih.govacs.org The use of different alkyl crotonates, such as the octyl ester, also allows for the tuning of the glass transition temperature (Tg) of the final copolymer. nih.govacs.org

Table 2: Properties of Alternating Copolymers of Alkyl Crotonates and MDO

| Crotonate Monomer | Comonomer | Polymerization Temperature | Resulting Copolymer Structure | Key Feature |

|---|---|---|---|---|

| 2-Octyl Crotonate | 2-Methylene-1,3-dioxepane (MDO) | 75 °C | Alternating | Tunable Glass Transition Temperature |

| n-Butyl Crotonate | 2-Methylene-1,3-dioxepane (MDO) | 75 °C | Alternating | Favored Degradability |

This table summarizes findings on the copolymerization of various alkyl crotonates with MDO. nih.govacs.org

Copolymerization with Bio-based Monomers for Sustainable Polymers

The drive towards environmental sustainability has spurred research into developing polymers from renewable resources. google.com Crotonic acid and its derivatives, such as trans-octyl crotonate, are of particular interest as they can be produced entirely from biomass. nih.govacs.org However, the polymerization of β-substituted α,β-unsaturated carboxylate monomers like alkyl crotonates presents significant challenges. acs.org They exhibit a negligible ability to homopolymerize using common radical initiators and are characterized by low propagation rates and unfavorable reactivity ratios in copolymerization with many common monomers. nih.govacs.orgnih.gov

A significant breakthrough has been the free-radical copolymerization of crotonic acid esters with 2-methylen-1,3-dioxepane (MDO), a cyclic ketene acetal that can also be derived from bio-based sources. nih.govacs.org This process overcomes the typical reluctance of crotonates to polymerize, resulting in the formation of novel bio-based polymers. acs.org Research has demonstrated a surprisingly facile copolymerization between MDO and various alkyl crotonates, including butyl and 2-octyl crotonate, which yields alternating copolymers. nih.govnih.gov

The reaction proceeds via a radical ring-opening polymerization of the MDO monomer, which incorporates degradable ester moieties directly into the polymer backbone. nih.govacs.org The copolymerization of MDO with crotonate esters like ethyl crotonate, butyl crotonate, and 2-octyl crotonate has been shown to proceed efficiently, with both monomers reacting at approximately the same rate, leading to a copolymer with a homogeneous composition. nih.govacs.org This method paves the way for synthesizing a new family of sustainable and bio-based copolymers, where the properties can be tuned by altering the alkyl group of the crotonate ester. acs.org

Table 1: Properties of Bulk Copolymerization of Alkyl Crotonates with MDO Copolymerization conducted in bulk at 75 °C with a 50/50 molar ratio of crotonate to MDO.

| Crotonate Monomer | Conversion (in 6 h) | Glass Transition Temp. (Tg) | Ring Opening of MDO |

| Ethyl Crotonate | 80.5% | -29 °C | 95% |

| Butyl Crotonate | 85.0% | -37 °C | 93% |

| 2-Octyl Crotonate | 82.5% | -41 °C | 97% |

| Data sourced from ACS Macro Letters. acs.org |

Synthesis of Optically Active Polymers Utilizing Crotonate Esters

The synthesis of optically active polymers is a key area of materials science, leading to materials with unique properties and applications. There are several established methods for creating optically active polymers. chimia.ch A primary strategy involves the polymerization of an optically active monomer; this process requires that the monomer's chirality is preserved during polymerization. chimia.ch

In the context of trans-octyl crotonate, optical activity could be introduced into the resulting polymer through several synthetic pathways:

Use of a Chiral Monomer: The most direct method would involve synthesizing the trans-octyl crotonate monomer using an optically active alcohol, such as (R)-octan-2-ol or (S)-octan-2-ol, instead of the achiral 1-octanol (B28484). The resulting chiral ester monomer would then be polymerized, conferring its optical activity to the entire polymer chain. chimia.ch

Asymmetric Induction: It is possible to synthesize optically active polymers from optically inactive monomers through asymmetric induction during the polymerization process. chimia.ch This can be achieved by using an optically active catalyst or initiator. chimia.chgiulionatta.it For instance, polymerizing trans-octyl crotonate with a chiral catalyst system could favor the formation of one stereoisomer over another at the newly formed asymmetric centers in the polymer backbone, resulting in a polymer with a net optical rotation. chimia.ch

While specific examples of optically active polymers derived solely from trans-octyl crotonate are not prominent in the literature, these established principles of polymer chemistry provide clear pathways to their potential synthesis.

Degradable Polymeric Systems Incorporating Crotonate Moieties

The development of degradable polymers is crucial for applications in medicine and for mitigating plastic pollution. acs.orgbohrium.com Polymers can be designed for degradability by incorporating labile chemical bonds, such as esters, into the polymer backbone, which are susceptible to hydrolysis or enzymatic cleavage. nih.govnih.gov

A highly effective method for creating degradable polymers from crotonate esters involves their copolymerization with cyclic ketene acetals like 2-methylen-1,3-dioxepane (MDO). nih.govacs.org The significance of this method lies in the mechanism of MDO polymerization, which proceeds through radical ring-opening. acs.orgnih.gov This ring-opening process directly inserts ester functional groups into the main chain of the polymer. nih.govacs.org

The copolymerization of MDO with crotonates, including trans-octyl crotonate, results in an alternating copolymer structure. nih.govnih.gov This alternating nature is highly advantageous for degradation, as it ensures a uniform and high-density distribution of the degradable ester linkages throughout the polymer backbone. nih.gov

Research Findings on Degradability:

Mechanism: The ester groups introduced into the polymer backbone via the ring-opening of MDO serve as points for hydrolytic cleavage. nih.gov

Degradation Conditions: The degradation of these copolymers can be readily achieved under basic conditions. nih.govacs.org

Efficiency: The degradation is remarkably fast. Studies on MDO-butyl crotonate copolymers showed that within 2 hours under basic conditions, all polymer chains were broken down into smaller fragments with molar masses below 2,000 g/mol . nih.govnih.govacs.org The copolymers made with ethyl crotonate and 2-octyl crotonate exhibit similar rapid degradation behavior. acs.org

This approach successfully transforms the typically non-polymerizable crotonate monomers into a component of advanced, functional polymers with programmed degradability. nih.gov

Table 2: Degradation Summary of MDO-Crotonate Copolymers

| Feature | Description | Reference |

| Degradable Linkage | Ester groups in the polymer backbone | nih.gov |

| Source of Linkage | Radical ring-opening of MDO comonomer | acs.org |

| Copolymer Structure | Alternating distribution of MDO and crotonate units | nih.govnih.gov |

| Degradation Condition | Basic (alkaline) hydrolysis | nih.govacs.org |

| Degradation Rate | Rapid; complete chain scission to low molar mass fragments (<2 kg/mol ) in 2 hours | nih.govnih.govacs.org |

Spectroscopic Characterization and Computational Chemistry of Crotonic Acid, Octyl Ester, Trans

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the chemical structure and purity of trans-octyl crotonate. Techniques such as NMR, IR, and mass spectrometry each offer unique insights into the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in trans-octyl crotonate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Key characteristic absorption bands for trans-octyl crotonate include:

A strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found in the region of 1715-1735 cm⁻¹. libretexts.orgpressbooks.pub

A C=C stretching absorption for the alkene, which is usually of medium intensity and appears around 1650 cm⁻¹. libretexts.orgpressbooks.pub

A strong C-O stretching vibration associated with the ester linkage, which can be seen in the 1100-1300 cm⁻¹ range. libretexts.org

The =C-H stretching of the alkene protons appears at wavenumbers slightly above 3000 cm⁻¹, while the sp³ C-H stretching of the alkyl chain is observed just below 3000 cm⁻¹. pressbooks.pubvscht.cz

A characteristic band for the trans-disubstituted alkene C-H out-of-plane bend is expected in the 960-970 cm⁻¹ region, which is a strong indicator of the trans geometry. vscht.cz

Table 3: Characteristic IR Absorption Bands for trans-Octyl Crotonate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1715-1735 | Strong |

| C=C (Alkene) | Stretch | ~1650 | Medium |

| =C-H (Alkene) | Stretch | >3000 | Medium |

| -C-H (Alkane) | Stretch | <3000 | Strong |

| C-O (Ester) | Stretch | 1100-1300 | Strong |

| =C-H (trans) | Out-of-plane bend | 960-970 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of trans-octyl crotonate and offers structural clues through its fragmentation pattern. In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion is often predictable. For esters, common fragmentation pathways include cleavage at the C-O bond of the ester and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of the octyl chain can lead to a series of peaks separated by 14 mass units, corresponding to the loss of -CH₂- groups. libretexts.org The presence of an acylium ion, [CH₃CH=CHCO]⁺, is also a possible and relatively stable fragment. libretexts.orgyoutube.com Analyzing these fragments helps to confirm the presence of both the crotonate and the octyl portions of the molecule.

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

While NMR, IR, and MS are the primary methods for characterization, other spectroscopic techniques can provide supplementary information.

Raman Spectroscopy : Raman spectroscopy can also be used to identify functional groups. The C=C double bond and the C=O carbonyl group, which are strong absorbers in the IR, also give characteristic signals in the Raman spectrum. Raman can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

UV-Vis Spectroscopy : Due to the presence of the α,β-unsaturated carbonyl system, trans-octyl crotonate is expected to exhibit absorption in the ultraviolet-visible (UV-Vis) region. The π → π* transition of the conjugated system would likely result in an absorption maximum (λ_max) in the 200-250 nm range. This analysis can confirm the presence of the conjugated chromophore.

Theoretical and Computational Modeling

Computational chemistry offers a theoretical lens through which to examine the properties of trans-octyl crotonate, complementing experimental findings.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the electronic structure and energetics of trans-octyl crotonate. nih.govrsc.orgscilit.com These calculations can predict optimized molecular geometries, vibrational frequencies (which can be compared to experimental IR and Raman spectra), and NMR chemical shifts. ustc.edu.cn

Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. researchgate.net The HOMO-LUMO energy gap provides insights into the chemical reactivity and electronic transitions of the molecule. The distribution of electron density and the molecular electrostatic potential map can also be calculated to visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites. researchgate.netias.ac.in These computational models serve as a powerful predictive tool and aid in the interpretation of experimental spectroscopic data. mdpi.com

Reaction Mechanism Simulations and Transition State Analysis

The synthesis of trans-crotonic acid, octyl ester, is typically achieved through Fischer esterification, an acid-catalyzed reaction between trans-crotonic acid and octanol (B41247). masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the final ester product. youtube.com

Kinetic studies of the esterification of crotonic acid with octyl alcohol, using catalysts like sulfuric acid or phosphotungstic acid, show that the reaction follows second-order kinetics. researchgate.netresearchgate.net The activation energy for this reaction has been determined experimentally, providing a crucial benchmark for computational models. researchgate.netresearchgate.net

Reaction mechanism simulations, employing quantum mechanics methods such as Density Functional Theory (DFT), can be used to model this esterification process. These simulations allow for the detailed exploration of the reaction's potential energy surface.

Key aspects of these simulations include:

Reactant and Product Optimization: Determining the lowest energy geometric structures of the reactants (crotonic acid and octanol) and products (octyl trans-crotonate and water).

Transition State Searching: Identifying the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of this transient species provides insight into the bond-forming and bond-breaking processes.

For the Fischer esterification of crotonic acid, simulations would model the tetrahedral intermediate formed after the nucleophilic attack of octanol and the subsequent transition states for proton transfer and water elimination. masterorganicchemistry.com By analyzing the vibrational frequencies at the transition state, it can be confirmed that it represents a true saddle point on the potential energy surface, connecting reactants to products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on trans-crotonic acid, octyl ester are not widely published, the methodology can be applied to understand its behavior in various environments. Such simulations would treat the atoms as points with mass and charge, and their interactions would be governed by a force field, which is a set of empirical potential energy functions.

Potential applications of MD simulations for octyl trans-crotonate include:

Conformational Analysis: The octyl chain and the crotonate group have rotational freedom. MD simulations can explore the different conformations the molecule can adopt in the gas phase or in a solvent, and determine their relative populations.

Solvation Effects: By simulating the ester in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and calculate properties like the solvation free energy.

Interactions with Interfaces: The amphiphilic nature of octyl trans-crotonate (a polar ester head and a nonpolar alkyl tail) suggests it may have interesting behavior at interfaces, such as a water-oil interface or at the surface of a micelle. MD simulations can model these interactions at an atomic level. For instance, studies on similar molecules like octanoylated hyaluronic acid have used MD to show how octyl groups can anchor molecules into lipid bilayers. nih.gov

Transport Properties: MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients by simulating a large number of molecules together in a simulation box under specific temperature and pressure conditions.

A typical MD simulation would involve defining the initial positions and velocities of all atoms in the system, and then numerically solving Newton's equations of motion for a set of discrete time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior. mdpi.com

Application of Machine Learning and Deep Learning in Structure-Reactivity Prediction

In recent years, machine learning (ML) and deep learning have become valuable tools for predicting the properties and reactivity of chemical compounds directly from their structure, a field known as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR). nih.govnih.gov These models can accelerate chemical research by screening large numbers of compounds for desired characteristics without the need for synthesis and testing. nih.gov

For a molecule like trans-crotonic acid, octyl ester, ML models could be developed to predict a wide range of properties:

Reactivity Prediction: Models can be trained to predict the outcome or rate of specific reactions. For example, a model could predict the susceptibility of the ester to hydrolysis under different conditions or its reactivity in polymerization reactions.

Physicochemical Property Prediction: Properties such as boiling point, solubility, and partition coefficient can be predicted. These models are trained on large datasets of known compounds where these properties have been experimentally measured.

Toxicity Prediction: A significant application of ML in chemistry is toxicity prediction. nih.govmdpi.com By representing the molecular structure as a set of numerical descriptors or as a graph, algorithms like Random Forests, Support Vector Machines (SVM), or neural networks can be trained to classify a compound as toxic or non-toxic, or to predict a specific toxicity value like LD50. mdpi.com

The process of building such a model involves several key steps:

Data Collection: Assembling a large and diverse dataset of molecules with the known property of interest. nih.gov

Molecular Representation: Converting the chemical structure of each molecule into a machine-readable format. This can range from simple fingerprints that encode structural features to graph-based representations where atoms are nodes and bonds are edges. mdpi.com

Model Training: Using the dataset to train an ML algorithm to learn the relationship between the molecular representation and the target property.

Validation: Rigorously testing the model's predictive performance on an independent set of compounds not used during training. nih.gov

These predictive models, once validated, could be applied to trans-crotonic acid, octyl ester, to estimate its chemical and biological properties, guiding experimental work and application development.

Structure Reactivity Relationships and Stereochemical Aspects

Influence of the trans-Configuration on Chemical Reactivity and Selectivity

The trans-geometry of the α,β-unsaturated ester system in octyl crotonate significantly influences its chemical reactivity and the selectivity of its reactions. This is primarily due to the steric and electronic effects arising from the spatial arrangement of the substituents around the C=C double bond.

In reactions such as the hetero-Michael addition, the reactivity of α,β-unsaturated esters can be notably different between their cis and trans isomers. For instance, in the context of peptide inhibitors, a trans methyl propenoate was found to be ten times more active in both enzyme inhibition and antiviral activity compared to its cis counterpart. nih.gov This difference in reactivity is attributed to the steric hindrance presented by the substituents, which can affect the approach of the nucleophile to the β-carbon. nih.gov In the trans isomer, the substituents are on opposite sides of the double bond, which generally allows for a less hindered approach of reactants compared to the cis isomer where the substituents are on the same side. masterorganicchemistry.com

Furthermore, the stereochemistry of the starting alkene can dictate the stereochemistry of the product in certain reactions. For example, the halogenation of alkenes is a stereospecific reaction where the E and Z isomers yield stereoisomerically distinct products. masterorganicchemistry.com Similarly, in Michael-type conjugate additions, the stereoselectivity of the reaction can be highly dependent on the geometry of the α,β-unsaturated system. researchgate.net The trans-configuration can lead to the preferential formation of one diastereomer over another. inflibnet.ac.in

Impact of the Octyl Chain Length and Branching on Reaction Kinetics and Outcome

The octyl chain of crotonic acid, octyl ester, trans- plays a significant role in modulating reaction kinetics and outcomes, primarily through steric and electronic effects.

In esterification reactions, the length of the alcohol's alkyl chain has a discernible impact on the reaction rate. Studies on the esterification of carboxylic acids with a series of linear alcohols have shown that the reaction rate tends to decrease as the number of carbons in the alkyl chain increases. scribd.com This trend is often explained by a combination of polar and steric effects. scribd.com The increasing bulk of the alkyl chain can sterically hinder the approach of the alcohol to the carboxylic acid or the catalyst. scribd.com Electronically, a longer alkyl chain can have a greater electron-donating inductive effect, which can influence the reactivity of the alcohol. scribd.com

In the context of enzymatic esterification, the effect of alcohol chain length can be more complex and enzyme-dependent. Some studies have shown that for certain lipases, the conversion rate increases with the length of the carbon chain for linear primary alcohols from C2 to C8. dalalinstitute.com This suggests that the enzyme's active site may have a higher affinity for longer-chain alcohols. dalalinstitute.com However, for branched primary alcohols, the opposite trend is often observed, with yields decreasing as the chain length increases due to increased steric hindrance. dalalinstitute.com

The following interactive table summarizes the effect of alcohol chain length on the yield of enzymatic esterification of acetic acid.

Table 1: Effect of Primary Alcohol Chain Length on Esterification Yield

| Alcohol | Carbon Chain Length | Ester Yield (%) |

|---|---|---|

| Ethanol | 2 | 35.8 |

| 1-Propanol | 3 | 44.8 |

| 1-Butanol | 4 | 50.5 |

| 1-Octanol (B28484) | 8 | Higher than shorter chains |

Data derived from studies on enzymatic esterification. dalalinstitute.com

Stereoselective Synthesis and Transformations of Crotonic Acid, Octyl Ester, trans-

The synthesis of crotonic acid, octyl ester, trans- with high stereoselectivity is crucial for applications where the geometric purity of the double bond is paramount. Several synthetic methodologies have been developed for the stereoselective preparation of trans-α,β-unsaturated esters.

One common approach is the Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene (trans). organic-chemistry.org This reaction involves the use of a stabilized phosphonate (B1237965) ylide, which reacts with an aldehyde to form the α,β-unsaturated ester. Modified Julia olefination is another powerful method that can provide high stereoselectivity for trans-alkenes, particularly with aryl and branched aliphatic aldehydes. organic-chemistry.org

Once formed, trans-octyl crotonate can undergo various stereoselective transformations. For instance, nucleophilic conjugate addition to the α,β-unsaturated system can proceed with a high degree of stereocontrol. acs.org The stereochemistry of the addition of nucleophiles like ethanol-d (B32933) and 2-methyl-2-propanethiol-d to ethyl crotonate has been studied, providing insights into the factors governing the stereochemical outcome of such reactions. acs.org The formation of a new stereocenter during nucleophilic addition to an asymmetric carbonyl compound is dependent on the face of the carbonyl plane that the nucleophile attacks. libretexts.orgsaskoer.ca

Photochemical reactions can also be employed for stereoselective transformations. For example, the photoenolization of α,β-unsaturated esters can lead to enantioselective contra-thermodynamic positional isomerization to form α-tertiary β,γ-alkenyl esters. acs.org

Correlation between Molecular Structure and Catalytic Performance in Synthesis

In reactions where the ester is the substrate, such as hydrogenation or reduction, the trans-geometry of the double bond and the nature of the ester group affect how the molecule interacts with the catalyst surface. For instance, in the reduction of esters on bifunctional metal-acid catalysts, the identity of the metal and the structure of the ester determine the rates and selectivities of the hydrogenation and hydrogenolysis pathways. researchgate.net The activation of esters by weak interactions, such as chalcogen bonding, has been shown to be a viable strategy for catalysis, reconciling the often-contradictory demands of high catalytic activity and efficient catalyst turnover. nih.gov

The long octyl chain can also play a role in catalytic systems. Long-chain acyl-CoA esters are known to act as regulatory molecules in metabolism and cell signaling, often buffered by specific binding proteins. nih.govnih.gov While not a direct catalytic role, this demonstrates the principle of long alkyl chains influencing biochemical processes. In industrial settings, the physical properties of long-chain esters, such as their solubility and boiling point, can affect the efficiency of catalytic processes like reactive distillation. The geometry of catalytic packing and the diffusion of reactants and products, which can be influenced by the properties of the ester, are critical factors. acs.org

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Biotic/abiotic Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For trans-Crotonic acid, octyl ester, the key abiotic pathways are photolytic degradation by sunlight and chemical hydrolysis in water.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The trans-Crotonic acid, octyl ester molecule contains a carbon-carbon double bond within its crotonate moiety, which is a chromophore capable of absorbing UV radiation. This absorption can lead to several photochemical reactions.

Direct photolysis in aqueous environments is possible, though typically slow for simple esters. nih.gov A more significant pathway is often indirect photolysis, which involves reaction with photochemically generated reactive species such as hydroxyl radicals (•OH). researchgate.net These highly reactive radicals can attack the double bond or the ester group, initiating a cascade of oxidative degradation reactions. researchgate.net The presence of the unsaturated bond makes the molecule more susceptible to atmospheric degradation by hydroxyl radicals compared to its saturated counterparts. researchgate.net

Chemical hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments. chemguide.co.uk The reaction involves the cleavage of the ester bond by water, yielding the parent carboxylic acid and alcohol. chemguide.co.uk For trans-Crotonic acid, octyl ester, this process results in the formation of trans-crotonic acid and 1-octanol (B28484).

The rate of hydrolysis is significantly influenced by pH and temperature. chemguide.co.ukmasterorganicchemistry.com The reaction is catalyzed by both acids and bases. chemguide.co.uksavemyexams.com Under alkaline conditions, the process, known as saponification, is typically rapid and irreversible, forming a carboxylate salt (sodium crotonate, if sodium hydroxide (B78521) is present) and the alcohol. chemguide.co.ukmasterorganicchemistry.com In acidic or neutral water, the hydrolysis is generally much slower and reversible. chemguide.co.uksavemyexams.com Given the long alkyl chain of the octyl group, the low water solubility of trans-Crotonic acid, octyl ester likely makes homogenous hydrolysis a slow process at neutral pH and ambient environmental temperatures. royalsocietypublishing.orgnih.gov

| Abiotic Degradation Pathway | Environmental Matrix | Primary Products | Influencing Factors |

| Photolytic Degradation | Atmosphere, Surface Water | Isomers, Oxidized Fragments | Sunlight Intensity (UV), Presence of Photosensitizers |

| Chemical Hydrolysis | Aquatic Systems (Water, Sediment) | trans-Crotonic Acid, 1-Octanol | pH, Temperature |

Biotic Degradation and Microbial Metabolism

Biotic degradation, mediated by microorganisms, is the principal mechanism for the complete removal of trans-Crotonic acid, octyl ester from the environment. This process relies on microbial enzymes that break down the compound to utilize it as a source of carbon and energy.

The initial and often rate-limiting step in the biodegradation of trans-Crotonic acid, octyl ester is enzymatic hydrolysis. A vast array of microorganisms in soil and water, including bacteria and fungi, produce extracellular and intracellular hydrolases, such as carboxylesterases and lipases. nih.govnih.gov These enzymes are often non-specific and can efficiently catalyze the cleavage of the ester bond in trans-Crotonic acid, octyl ester. nih.govnih.gov This enzymatic action releases the two constituent molecules: trans-crotonic acid and 1-octanol, which are then available for further microbial metabolism. researchgate.net

Following enzymatic hydrolysis, the resulting products, trans-crotonic acid and 1-octanol, are readily metabolized by diverse microbial communities through well-established metabolic pathways. youtube.comhrpub.org

trans-Crotonic acid: This unsaturated short-chain fatty acid is a common metabolite in bacterial pathways. wikipedia.org It is typically activated to its coenzyme A (CoA) derivative, crotonyl-CoA. Crotonyl-CoA is a central intermediate in the beta-oxidation pathway for fatty acid degradation and is also involved in the metabolism of several amino acids. Through this pathway, it is ultimately broken down into acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water under aerobic conditions. nih.gov

1-Octanol: This primary alcohol is oxidized by microbial alcohol dehydrogenases to the corresponding aldehyde, octanal, and subsequently by aldehyde dehydrogenases to octanoic acid. nih.gov Octanoic acid, a saturated fatty acid, is then degraded via the beta-oxidation pathway, similar to crotonic acid, leading to its complete mineralization. nih.gov

While trans-Crotonic acid, octyl ester is not a direct degradation product of polyhydroxyalkanoates (PHAs), its core components are intrinsically linked to PHA metabolism. PHAs are biodegradable polyesters produced by various microorganisms as carbon and energy reserves. nih.govnih.govyoutube.com The most common PHA is poly(3-hydroxybutyrate) or PHB.

During PHA degradation, extracellular PHA depolymerases hydrolyze the polymer into its constituent monomers, primarily 3-hydroxybutyrate. nih.govnih.govualberta.ca The metabolism of these monomers in many bacteria proceeds via conversion to acetoacetyl-CoA and then to acetyl-CoA. However, a key related pathway involves the conversion of 3-hydroxybutyryl-CoA to crotonyl-CoA. researchgate.net Furthermore, thermal degradation of PHAs can yield crotonic acid as a major product. researchgate.net This establishes trans-crotonic acid as a significant intermediate in the natural cycle of PHA synthesis and degradation, highlighting the metabolic familiarity of microorganisms with this compound. nih.govresearchgate.net

| Biotic Degradation Process | Key Enzymes | Metabolic Intermediates | Final Products (Aerobic) |

| Enzymatic Hydrolysis | Carboxylesterases, Lipases | trans-Crotonic Acid, 1-Octanol | - |

| Mineralization of Crotonic Acid | Acyl-CoA Synthetases, Beta-oxidation enzymes | Crotonyl-CoA, Acetyl-CoA | Carbon Dioxide, Water, Biomass |

| Mineralization of 1-Octanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Octanal, Octanoic Acid, Acetyl-CoA | Carbon Dioxide, Water, Biomass |

Emerging Research Applications and Future Directions

Development of Novel Materials with Tunable Properties

A significant area of future research for trans-crotonic acid, octyl ester, lies in polymer chemistry and materials science. The presence of the trans-alkenyl group allows the ester to act as a monomer in polymerization reactions. Research has indicated a promising potential for polymerizing stereo-specific crotonate esters to create optically active polymers. researchgate.net This opens the door to developing new polymeric materials, tentatively named poly(octyl crotonate), which could have tunable properties based on the polymer's molecular weight, tacticity, and copolymer composition.

The properties of such polymers would be heavily influenced by the long octyl side chain, which can impart flexibility, hydrophobicity, and a low glass transition temperature to the material. These characteristics are desirable in applications such as adhesives, plasticizers, and specialty coatings. Furthermore, crotonic acid can be derived from the thermal degradation of certain biodegradable polyhydroxyalkanoates (PHAs), presenting a pathway to upcycle plastic waste into value-added specialty polymers. researchgate.net By esterifying this reclaimed crotonic acid with octanol (B41247), a monomer is created for new materials, contributing to a circular economy. Future research will likely focus on controlling the polymerization process to fine-tune the mechanical, thermal, and optical properties of poly(octyl crotonate) for specific high-performance applications.

Advancements in Green Chemistry Methodologies for Synthesis

The synthesis of esters, including trans-crotonic acid, octyl ester, has traditionally relied on methods that can be environmentally taxing. However, significant advancements are being made in developing greener, more sustainable synthetic routes. Research into the kinetics of the esterification of crotonic acid with n-octyl alcohol has been conducted using various catalysts. researchgate.netresearchgate.net

Conventional synthesis often employs strong mineral acids like sulfuric acid as catalysts. researchgate.netresearchgate.net While effective, these can lead to challenges in product separation, catalyst recycling, and waste disposal. To address this, research has explored solid acid catalysts like phosphotungstic acid, which can be more easily separated from the reaction mixture. researchgate.net The activation energy for the synthesis of n-octyl crotonate has been determined under different catalytic systems, providing fundamental data for process optimization. researchgate.netresearchgate.net

A particularly promising frontier is the use of biocatalysis. Enzymes, such as lipases, are being investigated as highly selective and efficient catalysts for ester synthesis under mild reaction conditions. researchgate.net The use of immobilized enzymes like Novozym 435 in non-aqueous, solvent-free reaction systems represents a significant step forward in green synthesis. researchgate.net These biocatalytic methods can lead to higher yields, reduce the formation of by-products, and operate in a more energy-efficient manner compared to traditional chemical catalysis. researchgate.netrsc.org Future work will likely focus on optimizing these enzyme-based processes and developing continuous reaction systems with integrated product separation to enhance industrial feasibility. rsc.org

Table 1: Comparison of Synthesis Parameters for Octyl Crotonate

| Parameter | Conventional Acid Catalysis (H₂SO₄) | Solid Acid Catalysis (Phosphotungstic Acid) | Biocatalysis (Lipase-based) |

|---|---|---|---|

| Catalyst Type | Homogeneous mineral acid | Heterogeneous solid acid | Enzyme (e.g., Novozym 435) |

| Reaction Conditions | Elevated temperatures (e.g., 393-433 K) | Elevated temperatures (e.g., 393-433 K) | Mild temperatures (e.g., 60 °C) |

| Environmental Impact | Potential for acidic waste streams | Reduced waste, catalyst potentially recyclable | Biodegradable catalyst, often solvent-free, lower energy |

| Selectivity | Can lead to by-products | Generally higher selectivity than mineral acids | High chemo-, regio-, and stereoselectivity |

| Activation Energy (kJ/mol) | Lower than solid acid catalysts researchgate.net | 80.46 - 85.69 researchgate.net | Generally lower than chemical catalysis |

Potential as a Precursor in Specialized Chemical Synthesis (e.g., agrochemicals, pheromones)

The molecular structure of trans-crotonic acid, octyl ester, makes it a valuable intermediate or precursor for the synthesis of more complex, high-value molecules. The conjugated system of the double bond and the ester carbonyl group provides multiple sites for chemical modification. This reactivity is particularly relevant in the synthesis of specialized chemicals like agrochemicals and pheromones.

In the field of agrochemicals, the crotonic acid moiety is a known structural element in some active compounds. google.com The octyl ester could be used as a starting material, where the double bond is functionalized through reactions like epoxidation, dihydroxylation, or Michael addition to build more complex molecular scaffolds. The long octyl chain can enhance the lipophilicity of a final product, which is often a crucial property for the effective transport and absorption of agrochemicals in target organisms.

Furthermore, many insect pheromones are long-chain esters or their derivatives. While not a pheromone itself, trans-crotonic acid, octyl ester, with its fruity and winey odor profile, could serve as a synthon in the construction of insect attractants used in pest management strategies. thegoodscentscompany.comperflavory.com The double bond can be stereoselectively reduced or otherwise modified to achieve the specific geometry required for biological activity in a target pheromone.

Integration in Interdisciplinary Scientific Research

The exploration of trans-crotonic acid, octyl ester, exemplifies the necessity of interdisciplinary research. Progress in this area requires a synergistic approach, integrating knowledge and techniques from multiple scientific fields:

Chemistry and Materials Science: The design and synthesis of novel polymers from this monomer bridge organic chemistry with materials science to create materials with tailored physical and chemical properties. researchgate.net